molecular formula C19H21N5O3 B2625175 3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034408-39-2

3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2625175
CAS No.: 2034408-39-2
M. Wt: 367.409
InChI Key: CLLHLKYYUYWRHI-UHFFFAOYSA-N
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Description

3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting with an appropriate precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.

    Formation of the quinazoline core: The quinazoline core is often synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Final assembly: The final compound is assembled through coupling reactions, often under specific conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially on the quinazoline and piperidine rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinazoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: Some quinazoline derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Cell Signaling: These compounds can modulate cell signaling pathways, providing insights into cellular processes.

Medicine

    Anticancer Agents: Quinazoline derivatives have shown promise as anticancer agents due to their ability to inhibit tyrosine kinases.

    Antimicrobial Agents: These compounds can also exhibit antimicrobial properties, making them potential candidates for new antibiotics.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. This can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazolines: Known for their tyrosine kinase inhibitory activity.

    2,4-diaminoquinazolines: Studied for their antimicrobial properties.

    Quinazoline-4(3H)-ones: Investigated for their anticancer potential.

Uniqueness

3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific structural features, which may confer distinct biological activities compared to other quinazoline derivatives. Its combination of a pyrazole ring, piperidine ring, and quinazoline core might result in unique interactions with molecular targets, leading to novel therapeutic applications.

Properties

IUPAC Name

3-[1-(1-ethylpyrazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-2-23-12-9-16(21-23)18(26)22-10-7-13(8-11-22)24-17(25)14-5-3-4-6-15(14)20-19(24)27/h3-6,9,12-13H,2,7-8,10-11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLHLKYYUYWRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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